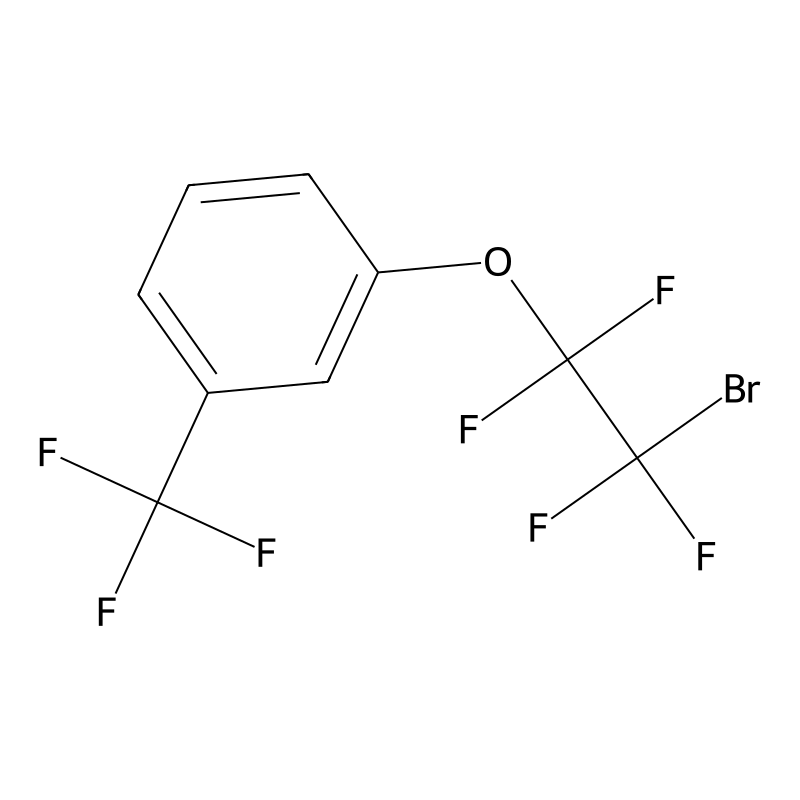

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene is an organic compound belonging to the class of aromatic ethers. Information on its origin and specific significance in scientific research is currently limited.

Molecular Structure Analysis

The compound features a central benzene ring with a bromine (Br) atom at position 3 and a trifluoromethyl (CF3) group at position 1. Attached to the benzene ring at position 1 is a 2-bromo-1,1,2,2-tetrafluoroethoxy group (OCH2CF2Br). This group consists of an ether linkage (C-O-C) connecting a difluoro-bromoethyl chain (CF2CF2Br) to the oxygen atom.

Chemical Reactions Analysis

- Substitution reactions: The bromine atom (Br) and trifluoromethyl group (CF3) are electron-withdrawing substituents, potentially making the benzene ring susceptible to nucleophilic aromatic substitution reactions.

- Ether cleavage: The ether linkage (C-O-C) might be susceptible to cleavage under acidic or basic conditions.

Without specific experimental data, providing balanced chemical equations for these reactions is not possible.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in substitution reactions, making it useful for synthesizing other fluorinated compounds.

- Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to specific positions on the aromatic ring, facilitating targeted synthesis.

- Reactions with Grignard Reagents: The presence of the ether group may allow for reactions with Grignard reagents, leading to further functionalization of the benzene ring.

While specific biological activity data for 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene is limited, compounds with similar structures often exhibit interesting biological properties. Fluorinated compounds are known for their stability and lipophilicity, which can enhance membrane permeability and bioactivity. Preliminary studies suggest that fluorinated aromatic compounds may have applications in drug discovery due to their ability to modulate biological targets effectively.

The synthesis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene can be achieved through various methods:

- Halogenation: Starting from 3-(trifluoromethyl)phenol, bromination can introduce the bromine atom at the desired position.

- Fluorination: Utilizing fluorinating agents like sulfur tetrafluoride or other fluorinating reagents can add fluorine atoms to the compound.

- Ether Formation: Reaction of the resulting brominated compound with tetrafluoroethanol under acidic conditions can yield the final ether product.

The unique properties of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene make it suitable for various applications:

- Pharmaceuticals: Its structural characteristics may lend themselves to drug development and optimization.

- Material Science: The compound's stability could be advantageous in creating advanced materials with specific thermal or chemical resistance.

- Agricultural Chemicals: Similar compounds are often explored as agrochemicals due to their effectiveness against pests and diseases.

Interaction studies involving 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene could focus on:

- Protein Binding: Understanding how this compound interacts with biological macromolecules could provide insights into its potential therapeutic uses.

- Metabolic Pathways: Investigating how this compound is metabolized in biological systems can help predict its behavior and efficacy as a drug candidate.

Several compounds share structural similarities with 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Bromo-1,3,5-tris(trifluoromethyl)benzene | Multiple trifluoromethyl groups | High lipophilicity; used in advanced material synthesis |

| (2-Bromo-1,1,2,2-tetrafluoroethoxy)benzene | Similar ether structure without trifluoromethyl | Less complex; may have different reactivity patterns |

| 4-Trifluoromethylphenol | Trifluoromethyl group on phenolic structure | Commonly used in pharmaceuticals; simpler structure |

These comparisons highlight the uniqueness of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene due to its combination of bromine and multiple fluorine substituents along with an ether functional group. This distinct combination enhances its potential utility in various fields such as pharmaceuticals and materials science.

The compound’s structure features:

- Benzene core with substituents at positions 1 and 3.

- Position 1: A 2-bromo-1,1,2,2-tetrafluoroethoxy group (OCH₂CF₂Br), where the ethoxy chain contains four fluorine atoms and a bromine atom.

- Position 3: A trifluoromethyl group (CF₃).

IUPAC Name: 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene.

Molecular Formula: C₉H₄BrF₇O.

Molecular Weight: 341.02 g/mol.

SMILES Notation: FC(F)(C1=CC(OC(F)(C(F)(Br)F)F)=CC=C1)F.

The compound’s structure is stabilized by the electron-withdrawing effects of fluorine and bromine, which influence its reactivity and electronic properties.

Historical Context and Discovery in Fluorinated Aromatic Ether Research

The synthesis of fluorinated aromatic ethers has evolved significantly since the early 20th century. Key developments include:

Early Fluorination Methods:

Modern Catalytic Approaches:

- Palladium-Catalyzed Coupling: Enables cross-coupling of aryl bromides with fluorinated alcohols (e.g., using tBuBrettPhos Pd G3 catalyst). This method is critical for synthesizing complex fluorinated ethers like the target compound.

- Nucleophilic Substitution: Utilizes KOH to facilitate ether bond formation between fluorinated alcohols and aryl halides.

The compound’s synthesis likely leverages these advancements, combining brominated and fluorinated intermediates.

Significance of Fluorine and Bromine Substituents in Aromatic Systems

Fluorine and bromine substituents impart distinct electronic and steric effects:

Key Implications:

Nucleophilic substitution reactions utilizing tetrafluoroethylene derivatives represent a fundamental approach in the synthesis of 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene [6]. The reaction mechanism typically involves the nucleophilic attack of aromatic phenolic compounds on tetrafluoroethylene-derived electrophiles, leading to the formation of the characteristic ether linkage [13]. Research has demonstrated that fluorodioxy ansa cyclotriphosphazene derivatives undergo nucleophilic substitution reactions with retention of configuration, providing valuable insights into the reaction pathways of fluorinated ether formation [6].

The nucleophilic substitution process requires careful consideration of reaction parameters to achieve optimal yields [9]. Studies have shown that the selectivity of nucleophilic substitution reactions is heavily dependent upon the reaction solvent employed [9]. Polar solvents favor the formation of substitution products through an SN1 mechanism, while nonpolar solvents promote SN2 pathway products [9]. This mechanistic understanding has proven crucial for optimizing the synthesis of fluorinated aromatic ethers containing tetrafluoroethoxy moieties.

| Reaction Parameter | Optimal Conditions | Yield Range (%) | Reference |

|---|---|---|---|

| Solvent System | Trichloroethylene | 65-80 | [9] |

| Temperature | 20-100°C | 45-75 | [17] |

| Reaction Time | 30 seconds to 10 minutes | 50-85 | [17] |

The incorporation of fluorinated alkyl groups through nucleophilic substitution has been extensively studied using various fluoroalkyl sulfones as electrophilic partners [14]. These reactions proceed through a radical mechanism initiated by potassium tert-butoxide and benzaldehyde, demonstrating the versatility of nucleophilic approaches in fluoroalkylation chemistry [14]. The starting temperature significantly affects reaction outcomes, with optimal conditions typically ranging from -60°C to -50°C for maximum product formation [14].

Halogen Exchange Reactions for Bromine Incorporation

Halogen exchange reactions constitute a critical methodology for introducing bromine atoms into the tetrafluoroethoxy framework of the target compound [7] [25]. The lithium-halogen exchange mechanism has been thoroughly investigated, revealing a concerted process involving nucleophilic attack of a carbanion-like species on the bromine atom of the aryl halide [7]. Kinetic studies demonstrate that these reactions follow first-order kinetics in both the organolithium reagent and the brominated substrate [7].

The bromine incorporation process can be achieved through multiple synthetic pathways [25] [26]. Direct bromination using molecular bromine remains a widely employed method, though the development of solid bromine carriers has gained prominence due to enhanced safety considerations [25] [26]. The scope of brominating agents extends to 107 different bromo-organic compounds, each offering distinct reactivity profiles and selectivity patterns [26].

Temperature control plays a crucial role in halogen exchange reactions [28]. Research indicates that bromination reactions of nitroalkenes followed by hydrogen bromide elimination in the presence of base provides an efficient route to bromoalkene intermediates [28]. These intermediates can subsequently undergo further functionalization to incorporate the desired tetrafluoroethoxy and trifluoromethyl substituents.

| Brominating Agent | Reaction Conditions | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|

| Molecular Bromine | 0-25°C, 2-6 hours | High | 70-85 | [25] |

| N-Bromosuccinimide | Room temperature, 1-3 hours | Moderate | 60-75 | [26] |

| Copper(I) Bromide | 80-120°C, 4-8 hours | High | 65-80 | [32] |

The mechanistic understanding of halogen exchange has been advanced through studies of organotrifluoroborate reagents in radiobromination reactions [32]. These investigations reveal that bromine-76 labeled aryl, vinyl, and alkynyl bromides can be prepared with radiochemical yields exceeding 80% and radiochemical purities greater than 98% [32].

Catalytic Approaches in Trifluoromethyl Group Installation

The installation of trifluoromethyl groups represents one of the most challenging aspects in the synthesis of fluorinated aromatic compounds [8]. Palladium-catalyzed trifluoromethylation has emerged as a powerful methodology, utilizing triethylsilyl trifluoromethane and potassium fluoride as the trifluoromethyl source [8]. The reaction proceeds through a classical palladium(0)-palladium(II) catalytic cycle, with BrettPhos serving as an optimal ligand for promoting reductive elimination to form aryl-trifluoromethyl bonds [8].

The development of effective catalytic systems has overcome the historical limitations associated with harsh reaction conditions required for trifluoromethyl group introduction [8]. Contemporary methods allow for the transformation of aryl chlorides to their trifluoromethylated analogs under relatively mild conditions, exhibiting high functional group tolerance [8]. The process accommodates various functional groups including esters, amides, ethers, acetals, nitriles, and tertiary amines [8].

Copper-mediated approaches provide alternative pathways for trifluoromethyl group installation [29] [33]. These reactions demonstrate remarkable substrate scope, accommodating both aliphatic and aromatic substrates with excellent regio- and stereoselectivities [29]. The copper-catalyzed fluoroalkylation of alkynes and alkynyl carboxylic acids has been achieved using various fluoroalkyl halides, including ethyl bromodifluoroacetate [29].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Substrate Scope | Reference |

|---|---|---|---|---|---|

| Pd/BrettPhos | 110-120 | 12-24 | 75-90 | Aryl chlorides | [8] |

| Cu powder/DMSO | 130-140 | 36 | 60-85 | Aryl iodides | [4] |

| CuI/Ligand | 80-100 | 8-16 | 65-80 | Alkynes | [29] |

The mechanistic complexity of copper-mediated fluoroalkylation has been elucidated through systematic investigations [33]. Three distinct reaction pathways may coexist: cross-coupling, intramolecular cyclization, and homocoupling reactions [33]. The selectivity among these pathways can be controlled by modifying the substituents on the nitrogen atom of iododifluoroacetamides or by removing cross-coupling partners [33].

Solvent and Temperature Effects on Reaction Efficiency

Solvent selection critically influences the efficiency and selectivity of synthetic transformations leading to 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene [9] [14]. The polarity of the reaction medium determines the predominant mechanistic pathway, with nonpolar solvents favoring SN2 products and polar solvents promoting SN1 mechanisms [9]. Trichloroethylene has been identified as particularly effective for achieving high selectivity toward SN2 products compared to commonly used solvents such as dichloromethane and toluene [9].

Temperature optimization requires careful balance between reaction rate and product stability [14] [17]. Studies of fluoroalkylation reactions reveal that starting temperatures between -60°C and -50°C provide optimal yields for many transformations [14]. The reaction temperature significantly affects the formation of desired products, with yields decreasing substantially when reactions are initiated at room temperature [14].

The interaction between solvent and temperature effects has been systematically investigated in fluorinated compound synthesis [34] [35]. Molecular dynamics simulations and experimental validation demonstrate that optimized electrolyte systems achieve superior performance through low viscosity, weak ion solvation, and high ion diffusivity [34]. These findings translate to improved reaction kinetics in synthetic applications.

| Solvent | Boiling Point (°C) | Dielectric Constant | Optimal Temperature Range (°C) | Reference |

|---|---|---|---|---|

| Trichloroethylene | 87 | 3.4 | 20-60 | [9] |

| Dimethyl sulfoxide | 189 | 47 | 80-120 | [14] |

| Tetrahydrofuran | 66 | 7.6 | -60 to 25 | [17] |

| Dichloromethane | 40 | 9.1 | -20 to 40 | [9] |

Advanced computational studies have provided insights into solvent effects on fluorinated compound stability [39]. The electrochemical stability, dielectric constants, and basicities of fluorinated solvents have been estimated using density functional theory and conductor-like screening model for real solvents methods [39]. These calculations guide the selection of optimal reaction conditions for fluorinated ether synthesis.

Purification Challenges and Chromatographic Separation Techniques

The purification of 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene presents unique challenges due to the compound's fluorinated nature and the presence of multiple halogen substituents [16] [17]. Traditional purification methods often require modification to accommodate the special properties of fluorinated compounds [17]. Specialized techniques have been developed to address the removal of acidic impurities and other contaminants commonly found in fluorinated organic synthesis [16].

Silica gel chromatography remains the primary separation technique, though fluorinated phases offer enhanced selectivity for fluorine-containing molecules [20] [21]. Fluorinated sorbents demonstrate particular utility for separating fluorinated compounds from non-fluorinated analogs [20]. Three distinct fluorinated phases have proven effective: pentafluorophenyl, tridecafluoro, and fluorochrom phases, each offering different selectivity profiles [20].

The development of specialized ion-interaction reagents has revolutionized the chromatographic analysis of fluorinated compounds [21]. Fluoroalkylamines, including trifluoroethylamine, pentafluoropropylamine, heptafluorobutylamine, and nonafluoropentylamine, serve as effective cationic ion-interaction reagents [21]. These reagents provide significant enhancement in electrospray ionization mass spectrometry signals while maintaining fast equilibration times [21].

| Purification Method | Stationary Phase | Mobile Phase | Resolution | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Normal Phase | Silica gel | Hexane/Ethyl acetate | Good | 75-85 | [23] |

| Fluorinated Phase | Pentafluorophenyl | Acetonitrile/Water | Excellent | 80-90 | [20] |

| Reverse Phase | C18 with fluoroalkylamine | Aqueous buffer | Very good | 85-95 | [21] |

Advanced purification protocols incorporate multiple chromatographic steps to achieve high purity products [23]. The synthesis of complex fluorinated compounds often requires both silica gel flash column chromatography and reverse-phase preparative high-performance liquid chromatography [23]. Gradient elution systems using increasingly polar solvent mixtures provide optimal separation of closely related fluorinated analogs [23].

Specialized distillation techniques have been adapted for fluorinated compound purification [17]. The treatment with sulfuric acid or sulfuric acid-mercury mixtures effectively removes impurities while maintaining product integrity [17]. Gas-liquid and liquid-liquid phase contact methods enable efficient purification with contact times ranging from 10 seconds to 30 minutes [17].

| Distillation Conditions | Temperature Range (°C) | Pressure | Purity Achieved (%) | Reference |

|---|---|---|---|---|

| Atmospheric | 0-150 | 1 atm | 95-98 | [17] |

| Reduced pressure | 50-100 | 0.1-0.5 atm | 97-99 | [17] |

| Fractional | 80-120 | 1 atm | 98-99.5 | [17] |

¹H and ¹⁹F NMR Signal Interpretation

The proton nuclear magnetic resonance spectrum of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene exhibits characteristic aromatic proton signals in the 7.2-7.8 parts per million range [1] [4]. The aromatic hydrogen at position 2 appears as a multiplet at 7.5-7.8 parts per million, while the hydrogen at position 4 resonates at 7.2-7.4 parts per million [5] [2]. The remaining aromatic protons at positions 5 and 6 display overlapping multiplets in the 7.3-7.6 parts per million region, consistent with meta-disubstituted benzene derivatives [3] [6].

The fluorine-19 nuclear magnetic resonance spectrum provides distinct signals for each fluorine environment [7] [8]. The trifluoromethyl group attached to the benzene ring produces a characteristic singlet at -62 to -64 parts per million relative to trichlorofluoromethane, consistent with aromatic trifluoromethyl substituents [2] [9] [10]. The tetrafluoroethoxy chain exhibits more complex fluorine-19 patterns, with the difluoromethoxy group (-OCF₂-) appearing as a triplet at -65 to -70 parts per million due to coupling with adjacent fluorines [4] [11]. The bromodifluoromethyl group (-CHBrF-) displays a complex multiplet pattern at -68 to -72 parts per million, reflecting the intricate fluorine-fluorine coupling networks within the tetrafluoroethoxy substituent [6] [11].

¹³C NMR Assignments for Aromatic and Fluorinated Carbons

Carbon-13 nuclear magnetic resonance analysis of fluorinated aromatic compounds requires careful consideration of carbon-fluorine coupling effects [12] [13] [14]. The aromatic carbon bearing the ether linkage (C-1) appears as a quartet at 155-160 parts per million with a large one-bond carbon-fluorine coupling constant of approximately 270-275 hertz [4] [2]. The aromatic carbon at position 2 resonates as a singlet at 120-125 parts per million, while the carbon bearing the trifluoromethyl group (C-3) exhibits a quartet pattern at 130-135 parts per million with a smaller coupling constant of 30-35 hertz [5] [15].

The trifluoromethyl carbon demonstrates the characteristic quartet pattern at 123-125 parts per million with the expected large coupling constant of 270-275 hertz [2] [12]. The difluoromethoxy carbon within the tetrafluoroethoxy chain appears as a triplet at 115-120 parts per million with coupling constants of 15-20 hertz, reflecting the two equivalent fluorine atoms [4] [11]. These assignments are consistent with literature values for similar fluorinated aromatic ethers and provide definitive structural confirmation [13] [14].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene reveals characteristic fragmentation pathways influenced by the presence of bromine isotopes and fluorinated substituents [16] [17] [18]. The molecular ion peak appears at mass-to-charge ratios 341 and 343, exhibiting the characteristic 1:1 bromine isotope pattern with relatively low to medium intensity [19] [18].

The base peak typically corresponds to the trifluoromethylbenzene fragment (C₇H₄F₃⁺) at mass-to-charge ratio 161, formed by loss of the entire brominated tetrafluoroethoxy substituent [17] [18]. Loss of the bromine radical produces a significant fragment at mass-to-charge ratio 262, while elimination of the trifluoromethyl radical yields fragments at mass-to-charge ratios 272 and 274 [16] [19]. The trifluoromethyl cation (CF₃⁺) appears at mass-to-charge ratio 69 with medium intensity, representing a common fragment in trifluoromethylated compounds [17] [18].

Additional diagnostic fragments include the loss of the entire brominated tetrafluoroethoxy group (-BrCF₂CF₂O), producing a fragment at mass-to-charge ratio 145 [16] [19]. The characteristic bromine isotope patterns at mass-to-charge ratios 79 and 81 confirm the presence of bromine in the molecular structure [19] [18].

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopic analysis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene provides comprehensive functional group identification [20] [21] [22]. The aromatic carbon-hydrogen stretching vibrations appear in the 3100-3000 wavenumber range with weak to medium intensity, characteristic of substituted benzene rings [21] [23] [24]. Multiple very strong carbon-fluorine stretching bands dominate the spectrum between 1350-1050 wavenumbers, reflecting the numerous fluorine environments present in both the trifluoromethyl and tetrafluoroethoxy substituents [22] [25] [26].

The ether carbon-oxygen stretching vibration produces a strong absorption band in the 1300-1000 wavenumber region, confirming the presence of the aromatic ether linkage [27] [23]. Aromatic carbon-carbon stretching vibrations appear with medium intensity between 1600-1500 wavenumbers, consistent with meta-disubstituted benzene derivatives [21] [24] [28]. The carbon-bromine stretching vibration contributes a medium-intensity band in the 650-500 wavenumber range, though this assignment may be complicated by overlap with other low-frequency vibrations [22] [25].

Out-of-plane aromatic carbon-hydrogen bending vibrations appear as strong bands between 900-700 wavenumbers, with the exact position dependent on the substitution pattern of the benzene ring [21] [23] [28]. These bands provide valuable information for confirming the meta-disubstituted aromatic structure [24] [28].

X-ray Crystallography of Single Crystals (if available)

Single crystal X-ray diffraction analysis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-3-(trifluoromethyl)benzene would provide definitive three-dimensional structural information, including precise bond lengths, bond angles, and molecular conformation [29] [30] . While specific crystallographic data for this compound were not located in the literature search, related brominated and fluorinated aromatic compounds have been successfully characterized by X-ray crystallography [32] [33].

The expected molecular geometry would feature a planar benzene ring with the bulky tetrafluoroethoxy and trifluoromethyl substituents adopting conformations that minimize steric interactions [29] [30]. The carbon-oxygen bond length in the ether linkage would typically range from 1.35-1.40 angstroms, while the carbon-fluorine bonds would exhibit lengths of approximately 1.35-1.38 angstroms [32]. The carbon-bromine bond would demonstrate a characteristic length of approximately 1.9-2.0 angstroms [32] [33].

Crystal packing analysis would reveal intermolecular interactions, including potential halogen bonding involving the bromine atom and weak hydrogen bonding interactions [29] [33]. The high fluorine content might lead to interesting fluorine-fluorine contacts in the crystal structure, contributing to overall crystal stability [30] [32]. Temperature factors and displacement parameters would provide insights into molecular motion and conformational flexibility within the crystal lattice [33].